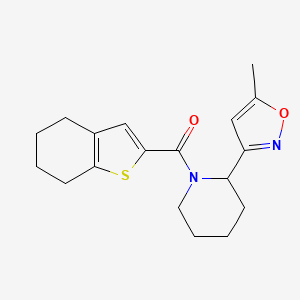
2-(methoxymethyl)-5-nitro-3-phenyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of methoxy and hydroxy derivatives of 2-phenyl-1H-benz[g]indoles, which are structurally related to 2-(methoxymethyl)-5-nitro-3-phenyl-1H-indole, has been described through condensation reactions and subsequent transformations (Ferlin et al., 1989). Such synthetic routes often involve nucleophilic addition reactions, as seen in the synthesis of 3-substituted-2-nitroindoles (Pelkey et al., 1999).
Molecular Structure Analysis
The molecular structure of indole derivatives, including those similar to 2-(methoxymethyl)-5-nitro-3-phenyl-1H-indole, is typically characterized using techniques such as X-ray diffraction (XRD) and density functional theory (DFT) studies. These analyses help in understanding the electronic configuration, molecular geometry, and intermolecular interactions, which are crucial for predicting the reactivity and physical properties of the compounds (Rahmani et al., 2017).
Chemical Reactions and Properties
Indole derivatives, including 2-(methoxymethyl)-5-nitro-3-phenyl-1H-indole, undergo various chemical reactions, such as nucleophilic substitution, which allows for the introduction of diverse functional groups. These reactions expand the compound's utility in synthesizing novel materials and biologically active molecules. The reactivity of such indole compounds towards nucleophiles and electrophiles is a subject of extensive research, providing insights into their potential chemical applications (Yamada et al., 2009).
Physical Properties Analysis
The physical properties of 2-(methoxymethyl)-5-nitro-3-phenyl-1H-indole, such as solubility, melting point, and crystalline structure, can be influenced by its molecular structure and substituents. These properties are essential for determining the compound's suitability for various applications, including organic electronics and pharmaceutical formulations. Analyzing the thermal, optical, and electrochemical properties of related indole derivatives helps predict the behavior of 2-(methoxymethyl)-5-nitro-3-phenyl-1H-indole under different conditions (Simokaitiene et al., 2012).
Chemical Properties Analysis
The chemical properties of 2-(methoxymethyl)-5-nitro-3-phenyl-1H-indole, such as acidity/basicity, reactivity towards various reagents, and stability under different conditions, are critical for its application in synthetic chemistry and drug development. Understanding these properties is essential for the design of new compounds with desired biological or physical properties. The study of indole derivatives provides valuable information on the influence of different substituents on the chemical behavior of the indole nucleus (Acheson et al., 1979).
Eigenschaften
IUPAC Name |
2-(methoxymethyl)-5-nitro-3-phenyl-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-21-10-15-16(11-5-3-2-4-6-11)13-9-12(18(19)20)7-8-14(13)17-15/h2-9,17H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQKCAKJBOXVRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C2=C(N1)C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(3S*,4R*)-1-(2,5-dimethyl-3-furoyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylurea](/img/structure/B5665769.png)
![1-[2-(4-chlorophenyl)ethyl]-N-(2-hydroxy-1,1-dimethylethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5665772.png)
![6-methyl-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5665776.png)
![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(isopropylthio)acetyl]piperidine](/img/structure/B5665784.png)

![[(3aS*,10aS*)-2-(3-thienylacetyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5665797.png)
![5-methyl-N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5665812.png)
![[(3aS*,9bS*)-2-[(3-methyl-1-benzofuran-2-yl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5665816.png)
![2-acetyl-8-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5665817.png)
![1-[(4-bromophenoxy)acetyl]piperidine](/img/structure/B5665833.png)
![4-cyclopropyl-6-[4-(2-methoxyphenyl)piperidin-1-yl]pyrimidine](/img/structure/B5665837.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-phenylacetamide](/img/structure/B5665840.png)
![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-N-methyl-2-[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]acetamide](/img/structure/B5665852.png)